N3-(Cyclopropylmethyl)pyridine-2,3-diamine N3-(Cyclopropylmethyl)pyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432984
InChI: InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11)
SMILES:
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

N3-(Cyclopropylmethyl)pyridine-2,3-diamine

CAS No.:

Cat. No.: VC17432984

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N3-(Cyclopropylmethyl)pyridine-2,3-diamine -

Specification

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 3-N-(cyclopropylmethyl)pyridine-2,3-diamine
Standard InChI InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11)
Standard InChI Key RRKJNPNOFKLOCH-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC2=C(N=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N3-(Cyclopropylmethyl)pyridine-2,3-diamine (C₁₀H₁₂N₄) features a pyridine core with amino (-NH₂) groups at the 2 and 3 positions. The N3 nitrogen is further substituted with a cyclopropylmethyl group, introducing steric and electronic effects that influence reactivity. The molecular weight is 196.23 g/mol, and its structure is represented by the SMILES notation C1CC1CNC2=C(C=NC=C2)N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight196.23 g/mol
Boiling PointNot reported
SolubilitySoluble in polar organic solvents

The cyclopropylmethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Hydrogenation of Nitropyridine Precursors

A common synthetic route involves the hydrogenation of N-methyl-2-nitropyridin-3-amine. For example, 97% yield was achieved using palladium on carbon (Pd/C) under hydrogen in a 1,2-dimethoxyethane/methanol solvent system . The reaction proceeds as follows:

N-Methyl-2-nitropyridin-3-amineH2,Pd/CMeOH/DMEN3-Methylpyridine-2,3-diamine[1]\text{N-Methyl-2-nitropyridin-3-amine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH/DME}} \text{N3-Methylpyridine-2,3-diamine} \quad[1]

Cyclopropylmethyl Substitution

Subsequent alkylation introduces the cyclopropylmethyl group. In one protocol, N3-methylpyridine-2,3-diamine reacts with cyclopropylmethyl bromide in the presence of a base, though yields for this step are less frequently reported .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Nitro Group ReductionH₂, Pd/C, MeOH/DME, 7h97%
Cyclopropane AdditionCyclopropylmethyl bromide, K₂CO₃~40%

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

N3-(Cyclopropylmethyl)pyridine-2,3-diamine serves as a precursor for heterocyclic scaffolds. For instance, it is utilized in synthesizing [1,2, triazolo[4,3-a]pyrazin-6(5H)-one derivatives, which exhibit kinase inhibitory activity .

Catalytic Applications

The compound’s amino groups enable coordination with transition metals. Palladium complexes derived from it catalyze transfer hydrogenation reactions, critical in asymmetric synthesis .

Biological Activity and Mechanisms

Enzyme Modulation

Structural analogs of N3-(Cyclopropylmethyl)pyridine-2,3-diamine inhibit cyclooxygenase (COX) and nitric oxide synthase (NOS), suggesting anti-inflammatory potential . For example, derivatives reduce prostaglandin E₂ (PGE₂) levels by >50% at 10 μM concentrations in vitro .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator